molecular formula C6H12ClNO2 B1447751 cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylicacidhydrochloride CAS No. 1818847-68-5

cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylicacidhydrochloride

Cat. No.: B1447751
CAS No.: 1818847-68-5
M. Wt: 165.62 g/mol
InChI Key: UWWJCEUHTGHYOD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-3-4-1-5(2-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWJCEUHTGHYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-68-5
Record name Cyclobutanecarboxylic acid, 3-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
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Preparation Methods

Hydrochloride Salt Formation from tert-Butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate

One documented method involves the conversion of tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate to the hydrochloride salt of cis-3-(aminomethyl)cyclobutan-1-aminium chloride:

Step Reagents and Conditions Procedure Summary Yield
1 HC1 4N in dioxane, dichloromethane (DCM), room temperature, 5.5 hours + additional HC1 Addition of HCl solution to tert-butyl carbamate in DCM at room temperature, followed by evaporation under reduced pressure to obtain the hydrochloride salt as a white solid. Not specified
2 Dry acetonitrile, dry N-ethyl-N,N-diisopropylamine (DIPEA), ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate, room temperature, overnight The crude hydrochloride salt is reacted with the pyrrole carboxylate reagent in the presence of DIPEA, followed by evaporation and purification by flash chromatography to yield a white solid product. 45 mg (from 38.5 mg crude)

This method highlights the use of acidic conditions to generate the hydrochloride salt and subsequent functionalization using amine bases and electrophilic reagents under mild conditions.

Palladium-Catalyzed Coupling for Aminomethylcyclobutane Derivatives

A palladium-catalyzed amination approach has been reported for synthesizing related cyclobutane derivatives:

Step Reagents and Conditions Procedure Summary Yield
1 (7S)-2-chloro-4,7,8-trimethyl-5,7-dihydropteridin-6-one, cis-3-aminocyclobutyl)methanol hydrochloride, tBuXPhos palladacycle, sodium tert-butoxide, tert-butanol, nitrogen atmosphere, room temperature, 2 hours The amination reaction is performed under inert atmosphere with palladium catalyst and base in tert-butanol, followed by extraction and chromatographic purification. 25%
2 (S)-2-chloro-7-isopropyl-4,8-dimethyl-7,8-dihydropteridin-6(5H)-one, cis-(3-aminocyclobutyl)methanol hydrochloride, sodium tert-butoxide, tBuXPhos palladacycle, tert-butanol/dioxane, nitrogen, 60°C, 1 hour Similar palladium-catalyzed coupling under elevated temperature, followed by aqueous workup, chromatographic purification, and resin treatment to afford the product as a white solid. 55%

These palladium-catalyzed cross-coupling reactions demonstrate the utility of metal-catalyzed amination in constructing complex cyclobutane-containing molecules with controlled stereochemistry.

Stereospecific Synthesis Routes

Research on the stereospecific synthesis of cyclobutane amino acids related to cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid has been reported, focusing on the use of chiral glycine equivalents and cyclization strategies:

  • The key step involves cyclization of silyl-protected intermediates to form the cyclobutane ring with defined stereochemistry.
  • Chiral auxiliaries or glycine equivalents are used to control the stereochemistry at the 1- and 3-positions.
  • Oxidative and reductive transformations are employed to install hydroxymethyl and amino substituents stereospecifically.
  • The final amino acid is obtained after deprotection and functional group interconversions.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Yield Notes
Acidic deprotection and salt formation HC1 4N in dioxane, DCM Room temperature, 5.5+ hours Not specified Generates hydrochloride salt from tert-butyl carbamate precursor
Palladium-catalyzed amination Palladium catalyst (tBuXPhos palladacycle), sodium tert-butoxide, tert-butanol Room temp to 60°C, 1-2 hours, inert atmosphere 25-55% Cross-coupling to form aminomethylcyclobutane derivatives with stereocontrol
Stereospecific cyclization from chiral glycine equivalents Silyl-protected intermediates, strong bases (sBuLi), OsO4 catalyst Low temperature (-80°C), multiple steps Moderate to good Chiral synthesis controlling stereochemistry of cyclobutane amino acid

Research Findings and Considerations

  • The hydrochloride salt form is typically prepared by acid treatment of protected amino alcohol intermediates, facilitating isolation and purification.
  • Palladium-catalyzed cross-coupling reactions provide a versatile route to functionalized cyclobutane derivatives, though yields vary and require careful control of reaction conditions and purification.
  • Stereospecific synthesis routes employing chiral auxiliaries and cyclization strategies enable access to enantiomerically pure cis-(1s,3s) isomers, critical for biological applications.
  • Purification techniques such as flash chromatography and resin treatments are essential to obtain high-purity final products.
  • Reaction monitoring by NMR and mass spectrometry confirms the structural integrity and stereochemistry of intermediates and final products.

Chemical Reactions Analysis

3-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

cis-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions:

  • Synthetic Pathways : Utilized in the synthesis of amino acids and other biologically active compounds.
  • Reagent in Reactions : Acts as a reagent in oxidation, reduction, and substitution reactions.
Reaction TypeDescription
OxidationConverts to carboxylic acids or oxidized derivatives.
ReductionConverts carboxylic acid to alcohols or other reduced forms.
SubstitutionAminomethyl group can be replaced by other functional groups.

Biology

The compound is being studied for its interactions within biological systems:

  • Enzyme Interactions : Research indicates that it may modulate enzyme activity through hydrogen bonding and electrostatic interactions.
  • Receptor Binding : Potential applications in drug design targeting specific receptors.

Medicine

Ongoing research aims to explore therapeutic applications:

  • Drug Development : Investigated as a precursor for synthesizing pharmaceuticals, particularly in developing new analgesics or anti-inflammatory agents.
  • Biological Activity Studies : Studies are focusing on its pharmacokinetics and pharmacodynamics to assess efficacy and safety profiles.

Industry

The compound finds utility in the production of specialty chemicals:

  • Material Science : Used in developing materials with unique properties due to its chiral nature.
  • Chemical Manufacturing : Employed in creating high-purity compounds for various industrial applications.

Case Studies

Several studies highlight the effectiveness of cis-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride in practical applications:

Case Study 1: Synthesis of Chiral Amino Acids

A study demonstrated the use of this compound as a chiral building block for synthesizing novel amino acids that exhibit enhanced biological activity compared to their non-chiral counterparts.

Case Study 2: Drug Development

Research published in a peer-reviewed journal explored the compound's role as a precursor in synthesizing a new class of analgesic drugs. The study reported improved efficacy and reduced side effects compared to existing medications.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)cyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride 1427319-42-3 C₆H₁₂ClNO₂ 165.62 Carboxylic acid, aminomethyl (HCl) High polarity (carboxylic acid), chiral, aqueous solubility enhanced by HCl salt .
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride 1212304-86-3 C₆H₁₂ClNO₂ 165.62 Methyl ester, aminomethyl (HCl) Lower polarity (ester group), higher lipophilicity (LogP: ~0.5), TPSA: 52.5 Ų .
(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic acid Not specified C₁₁H₁₉NO₄ 229.27 Boc-protected amine, carboxylic acid Increased steric bulk (Boc group), reduced solubility, improved stability .
(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid 21531-44-2 C₇H₁₂O₃ 144.17 Hydroxy group, carboxylic acid Flexible cyclohexane ring, moderate TPSA (57.5 Ų), potential for hydrogen bonding .

Physicochemical and Bioactive Properties

Polarity and Solubility :
  • Target Compound : The carboxylic acid group and HCl salt enhance aqueous solubility (e.g., LogS: ~0.5 via ESOL method) but reduce BBB permeability (predicted BBB score: 0.03) .
  • Methyl Ester Analog : The ester group lowers polarity (LogP: 0.5 vs. -0.2 for the acid), improving membrane permeability (BBB score: 0.85) .
Hydrogen Bonding :
  • Target Compound: 3 hydrogen bond donors (NH₃⁺, COOH) and 4 acceptors (COOH, NH₃⁺), TPSA: 86.6 Ų.
  • Methyl Ester Analog: Fewer donors (NH₃⁺) and acceptors (ester O), TPSA: 52.5 Ų .
Drug-Likeness :
  • Target Compound : Complies with Lipinski’s rules (MW <500, HBD ≤5, HBA ≤10), but high polarity limits oral bioavailability (Bioavailability Score: 0.55) .
  • Cyclopentane Analog : Boc protection increases MW (229.27) but retains drug-like properties (Lipinski compliant) .

Critical Insights and Research Implications

  • Functional Group Impact : Replacing the carboxylic acid with an ester (e.g., methyl ester) improves lipophilicity but requires metabolic activation.
  • Ring Size Effects : Cyclobutane’s strain enhances rigidity and target binding selectivity compared to cyclopentane/cyclohexane derivatives .
  • Chirality : The (1S,3S) configuration is critical for interactions with enantioselective biological targets (e.g., enzymes, receptors) .

Biological Activity

Chemical Identity

  • IUPAC Name : (1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
  • CAS Number : 1427319-42-3
  • Molecular Formula : C6H12ClNO2
  • Molecular Weight : 165.62 g/mol
  • Purity : 97% - 98%

This compound is a chiral building block that has garnered interest due to its potential biological activities. Its structure features a cyclobutane ring with an aminomethyl and carboxylic acid functional group, which may contribute to its reactivity and biological interactions.

The biological activity of cis-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is not extensively documented in the literature; however, insights can be drawn from similar compounds and general principles of amino acids and carboxylic acids:

  • Amino Acid Analogues : As an amino acid analogue, this compound may influence protein synthesis pathways or act as a substrate for enzymatic reactions.
  • Neurotransmitter Modulation : Compounds with similar structures have been shown to affect neurotransmitter systems, potentially acting as agonists or antagonists at specific receptors.
  • Oxidative Stress Response : Some studies suggest that cyclic amino acids can modulate oxidative stress responses in cells, potentially enhancing cell survival under stress conditions.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReferences
L-Thiazolidine-4-carboxylic acidStructureEnhances growth in protozoan parasites; reduces oxidative stress
Cis-1,3-Bis(aminomethyl)cyclohexaneStructurePotential neuroactive properties

Synthesis and Production

The synthesis of cis-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride typically involves:

  • Starting Materials : Cyclobutanedicarboxylic acid as a precursor.
  • Synthetic Routes :
    • Decarboxylation followed by aminomethylation.
    • Use of specific catalysts to optimize yield and purity.

Industrial Applications

Due to its structural characteristics, this compound may find applications in pharmaceuticals as a building block for more complex molecules or as a potential therapeutic agent targeting specific biological pathways.

Q & A

What synthetic strategies are recommended for preparing cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Basic Research Question
The synthesis of cyclobutane derivatives often involves ring-opening or cycloaddition reactions. For cis-configured aminomethyl cyclobutane carboxylic acids, reductive amination or nucleophilic substitution on pre-functionalized cyclobutane scaffolds is common . For example, describes a modified reductive amination protocol using cyclopropanecarbaldehyde and acetic acid to achieve cis-stereochemistry, with silica gel chromatography (15–100% EtOAc/hexanes gradient) yielding 47% of the desired product. Reaction temperature, solvent polarity, and catalyst selection (e.g., AcOH for protonation) critically influence stereoselectivity and yield .

How can researchers resolve discrepancies in reported NMR data for stereoisomers of aminomethyl cyclobutane derivatives?

Advanced Research Question
Stereochemical assignments in cyclobutane systems rely on vicinal coupling constants (J values) in 1^1H NMR. For example, highlights that cis- and trans-isomers of cyclopropane derivatives exhibit distinct JJ values (e.g., 9.4 Hz for cis vs. 6.7 Hz for trans in esters). Researchers should cross-validate NMR data with X-ray crystallography or computational modeling (e.g., DFT calculations) to resolve contradictions. In cases of overlapping signals, advanced techniques like NOESY or COSY can clarify spatial proximity of protons .

What purification methods are effective for isolating cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride from diastereomeric mixtures?

Advanced Research Question
Diastereomer separation often requires multi-step crystallization or chiral chromatography. details a two-fold crystallization protocol using CCl4_4 to isolate the trans-acid (1R,3S) from impurities. For cis-isomers, reverse-phase HPLC with chiral columns (e.g., Chiralpak IA/IB) or recrystallization in polar solvents (MeOH/H2_2O) under controlled pH (e.g., pH 2–3 with HCl) can enhance purity . Monitoring by GC or LC-MS is recommended to track elution profiles .

How does the stereochemistry of cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride influence its interactions with biological targets?

Advanced Research Question
The rigid cyclobutane scaffold imposes spatial constraints on the aminomethyl and carboxylate groups, affecting binding to enzymes or receptors. suggests that cis-configured fragments exhibit enhanced affinity for targets like GPCRs due to optimal positioning of functional groups. Computational docking studies (e.g., AutoDock Vina) paired with SAR analysis can quantify stereochemical effects on binding energy and selectivity .

What analytical techniques are essential for characterizing the purity and stability of cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride?

Basic Research Question
Key techniques include:

  • HPLC/LC-MS : To assess purity (>95% by area under the curve) and detect hydrolytic degradation products .
  • 1^1H/13^13C NMR : To confirm stereochemistry via coupling constants and carbon chemical shifts (e.g., cyclobutane C-H resonances at δ 2.5–4.0 ppm) .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability, particularly for hydrochloride salts, which may decompose above 200°C .

How can researchers mitigate racemization during the synthesis of cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride?

Advanced Research Question
Racemization often occurs under acidic or high-temperature conditions. recommends:

  • Using mild reagents (e.g., TFA for Boc-deprotection at 0°C).
  • Avoiding prolonged reflux; instead, microwave-assisted synthesis can reduce reaction time.
  • Stabilizing the intermediate with protecting groups (e.g., tert-butyl esters) to prevent β-elimination .

What solvent systems optimize the solubility of cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride for in vitro assays?

Advanced Research Question
The hydrochloride salt is typically soluble in polar solvents (H2_2O, DMSO). For cell-based assays, prepare stock solutions in DMSO (10–50 mM) and dilute in PBS (pH 7.4) to maintain solubility. notes that pH adjustments (e.g., neutralization with NaOH) may precipitate the free base, requiring careful buffering .

How do researchers validate the absence of toxic impurities in cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride batches?

Basic Research Question
Follow ICH guidelines for impurity profiling:

  • LC-MS/MS : Detect trace organic impurities (e.g., unreacted aldehydes or amines) .
  • ICP-MS : Screen for heavy metals (e.g., Pd, Ni) from catalytic steps.
  • Residual Solvent Analysis (GC) : Ensure levels meet safety thresholds (e.g., <500 ppm for EtOAc) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylicacidhydrochloride
Reactant of Route 2
cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylicacidhydrochloride

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